REACTION_CXSMILES
|
[CH3:1][S:2]([C:5]1[N:6]=[CH:7][C:8]2[S:13][C:12]([C:14]([O:16][CH3:17])=[O:15])=[C:11](OS(C(F)(F)F)(=O)=O)[C:9]=2[N:10]=1)(=[O:4])=[O:3].[C:26]1(B(O)O)[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1.C(=O)([O-])[O-].[Cs+].[Cs+].O>C1(C)C=CC=CC=1>[CH3:1][S:2]([C:5]1[N:6]=[CH:7][C:8]2[S:13][C:12]([C:14]([O:16][CH3:17])=[O:15])=[C:11]([C:26]3[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=3)[C:9]=2[N:10]=1)(=[O:3])=[O:4] |f:2.3.4|
|
Name
|
|
Quantity
|
253 mg
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C=1N=CC2=C(N1)C(=C(S2)C(=O)OC)OS(=O)(=O)C(F)(F)F
|
Name
|
|
Quantity
|
110 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)B(O)O
|
Name
|
caesium carbonate
|
Quantity
|
392 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
dichloropalladium(II)bis(diphenylphosphino)ferocene
|
Quantity
|
49 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted three times with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phases are dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue is purified on 25 g of silica, elution
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)C=1N=CC2=C(N1)C(=C(S2)C(=O)OC)C2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 145 mg | |
YIELD: CALCULATEDPERCENTYIELD | 69.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |